molecular formula C16H14ClN3 B1451358 Bis(4-cyanobenzyl)amine Hydrochloride CAS No. 1802566-49-9

Bis(4-cyanobenzyl)amine Hydrochloride

Cat. No.: B1451358
CAS No.: 1802566-49-9
M. Wt: 283.75 g/mol
InChI Key: KUPRRXGOGODEHA-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

Bis(4-cyanobenzyl)amine Hydrochloride belongs to the chemical classification of aromatic secondary amines, specifically categorized as a bis-benzylamine derivative bearing cyano functional groups. The compound is formally designated with the Chemical Abstracts Service registry number 1802566-49-9 and carries the International Union of Pure and Applied Chemistry systematic name 4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile hydrochloride. Alternative nomenclature includes alpha,alpha'-iminodi-para-tolunitrile hydrochloride, reflecting its structural composition.

The molecular formula of this compound is represented as C₁₆H₁₃N₃·HCl, with a corresponding molecular weight of 283.76 grams per mole. The structural framework consists of two identical 4-cyanobenzyl groups connected through a central nitrogen atom, forming a symmetrical bis-tertiary amine architecture when considering the hydrochloride salt form. This symmetrical arrangement is particularly noteworthy within the broader context of bis-tertiary amine compounds, which have demonstrated significant biological activity in various research applications.

The compound exhibits characteristic physical properties typical of organic hydrochloride salts, presenting as a white to light yellow crystalline powder at standard temperature conditions. The crystalline nature of the material facilitates its handling and purification processes, making it suitable for various synthetic applications. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart, which is catalogued under Chemical Abstracts Service number 17658-19-4.

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of benzylamine chemistry and the systematic exploration of cyano-substituted aromatic compounds. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be contextualized within the historical framework of aromatic amine chemistry that gained prominence during the mid-to-late twentieth century.

The compound's structural motif reflects the synthetic chemistry developments that focused on creating bis-substituted amine derivatives for various applications in organic synthesis. The incorporation of cyano groups into benzylamine structures represents a strategic approach to introducing electron-withdrawing functionality while maintaining the structural integrity of the amine framework. This design principle has been instrumental in developing compounds with enhanced chemical reactivity and potential biological activity.

The emergence of this compound in chemical databases and commercial availability through major chemical suppliers such as Tokyo Chemical Industry and Fisher Scientific indicates its recognition as a valuable synthetic intermediate. The standardized production and distribution of this material suggest its established role within the synthetic organic chemistry community, particularly in applications requiring bis-benzylamine scaffolds with specific electronic properties imparted by the cyano substituents.

Research Context and Importance

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its utility as a synthetic building block in organic chemistry. The compound's symmetrical bis-tertiary amine structure positions it within a class of molecules that have demonstrated remarkable activity in biological systems, specifically as antagonists for chemokine receptors. This structural framework has been explored extensively in the development of novel therapeutic agents targeting various biological pathways.

Contemporary research applications of this compound include its utilization in synthetic methodologies involving reductive amination processes, where aromatic aldehydes are converted to corresponding amine derivatives. The presence of cyano functional groups provides unique electronic properties that can influence reaction outcomes and selectivity in various synthetic transformations. These electronic effects are particularly valuable in developing regiospecific synthetic processes for complex molecular architectures.

Properties

IUPAC Name

4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16;/h1-8,19H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPRRXGOGODEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802566-49-9
Record name Bis(4-cyanobenzyl)amine Hydrochloride
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Preparation Methods

Reductive Amination of 4-cyanobenzylamine

One of the primary methods to prepare Bis(4-cyanobenzyl)amine involves the reductive amination of 4-cyanobenzylamine. This process includes:

  • Starting Materials: 4-cyanobenzylamine and an aldehyde or ketone derivative.
  • Catalysts: Palladium on carbon (Pd/C) is commonly used as a catalyst.
  • Solvent: Xylene or isopropanol is often employed as the reaction medium.
  • Conditions: The reaction is conducted under reflux at temperatures around 135-140°C under a nitrogen atmosphere.
  • Mechanism: The amine reacts with the aldehyde to form an imine intermediate, which is subsequently reduced catalytically to form the secondary amine.
  • Workup: After completion, the catalyst is filtered off, and solvents are removed by distillation. The product is purified by recrystallization or extraction.

Example from Literature:
A documented procedure describes mixing 40 parts by weight of 4-cyanobenzylamine with 176 parts of xylene and 4 parts of 5% Pd/C catalyst under nitrogen, refluxing for 4 hours with vigorous ammonia evolution, followed by filtration and distillation to isolate the product.

Nucleophilic Substitution on 4-cyanobenzyl Chloride

Another route involves the nucleophilic substitution reaction where 4-cyanobenzyl chloride reacts with ammonia or amines to yield Bis(4-cyanobenzyl)amine derivatives. Key aspects include:

  • Reagents: 4-cyanobenzyl chloride and ammonia or amine nucleophiles.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) facilitate the reaction.
  • Base: Sodium hydride or potassium hydroxide may be used to deprotonate the amine and promote substitution.
  • Temperature: Reaction temperatures typically range from room temperature to 150°C depending on the solvent and reagents.
  • Purification: The crude product is purified by recrystallization, often using methanol or ethanol.

This method benefits from simplicity and is amenable to industrial scale-up due to fewer steps and high yields.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Xylene, Isopropanol, DMF Choice depends on reaction type
Catalyst 5% Pd on carbon Used in reductive amination
Temperature 135-150°C Reflux conditions for amination
Reaction Time 1-4 hours Depends on scale and catalyst efficiency
Base Sodium hydride, KOH For nucleophilic substitution
Molar Ratios 1:1 to 1:1.1 (substrate:base) Optimized for maximum conversion
Yield >60% to >90% Varies by method and purification
Purity >99% Achieved by recrystallization

Detailed Research Findings

  • High Yield and Purity: Using sodium hydride in DMF as a base for nucleophilic substitution yields products with purity exceeding 99% and yields above 90%, with simplified reaction steps and shorter reaction times compared to traditional potassium hydroxide methods.

  • Catalytic Hydrogenation: The use of palladium on carbon catalysts under hydrogen atmosphere enables efficient reductive amination, with ammonia evolution indicating reaction progress. This method produces Bis(4-cyanobenzyl)amine with yields around 63% and melting points consistent with literature values, confirming product identity and purity.

  • Industrial Applicability: The described methods are suitable for industrial production due to their straightforward procedures, use of readily available reagents, and high product quality.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Solvent Temperature (°C) Yield (%) Purity (%) Notes
Reductive Amination 4-cyanobenzylamine + aldehyde Pd/C catalyst Xylene, Isopropanol 135-140 ~63 >99 Ammonia evolution observed
Nucleophilic Substitution 4-cyanobenzyl chloride + NH3 Sodium hydride, KOH DMF 150 >90 >99 Simplified, no dewatering required

Chemical Reactions Analysis

Bis(4-cyanobenzyl)amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Recent studies have highlighted the role of bis(4-cyanobenzyl)amine hydrochloride as a potent antimicrobial agent. It has been shown to enhance the efficacy of antibiotics against Gram-negative pathogens. Specifically, it acts as a synergist, potentiating the activity of Gram-positive antibiotics, thus providing a promising avenue for combating antibiotic resistance .

Synthesis of Bioactive Compounds:
The compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the formation of amidoximes, which are precursors to 1,2,4-oxadiazolones—structures known for their diverse pharmacological activities . The ability to modify the amine group allows for the creation of various derivatives that may exhibit enhanced biological properties.

Coordination Chemistry

Metal Ion Chelation:
this compound has applications in coordination chemistry as a ligand for metal ions. Its structure allows it to form stable complexes with various transition metals, which can be utilized in catalysis and material science . The chelation properties are particularly valuable in the development of new materials with specific electronic or optical properties.

Synthetic Applications

One-Pot Synthesis Reactions:
The compound is involved in one-pot synthesis reactions that simplify the preparation of complex molecules. For example, it has been used effectively in the synthesis of N-substituted amidoximes from amides under mild conditions. This method not only reduces reaction times but also minimizes the need for multiple purification steps . The versatility of this compound in such reactions underscores its importance as a synthetic building block.

Case Study 1: Antimicrobial Potentiation

A study demonstrated that this compound significantly increased the effectiveness of specific antibiotics against resistant strains of bacteria. This was evidenced through in vitro assays where bacterial growth inhibition was measured with and without the presence of the compound .

Case Study 2: Synthesis of 1,2,4-Oxadiazolones

In another investigation, researchers utilized this compound to synthesize 1,2,4-oxadiazolones from amidoximes via cyclization reactions. The resultant compounds exhibited notable anti-inflammatory and anti-tumor activities, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Bis(4-cyanobenzyl)amine Hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of Bis(4-cyanobenzyl)amine Hydrochloride include halogenated benzylamine derivatives and cycloalkyl/heterocyclic variants. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison
Compound Name CAS RN Molecular Formula MW (g/mol) Purity Key Features
This compound 1802566-49-9 C₁₆H₁₃N₃·HCl 283.76 >98.0% Electron-withdrawing cyano groups; high polarity; used in drug intermediates .
Bis(4-fluorobenzyl)amine Hydrochloride 646051-52-7 C₁₄H₁₄ClF₂N 269.72 97% Fluorine substituents increase lipophilicity; lower molecular weight .
N-(4-Chlorobenzyl)-cyclohexane-1,4-diamine Hydrochloride 1353956-59-8 C₁₃H₂₀Cl₂N₂ 275.22 N/A Cyclohexane backbone introduces steric bulk; chloro substituent enhances stability .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride 1261233-16-2 C₁₃H₂₀Cl₂N₂ 275.22 N/A Piperidine ring adds conformational rigidity; potential CNS drug candidate .

Pharmacological and Toxicological Profiles

  • Fluorobenzyl Derivatives : Associated with skin sensitization (H317) and eye irritation (H319) hazards .
  • Chlorobenzyl-Cyclohexane Derivatives: Limited toxicity data, but chloroaromatics often require careful handling due to bioaccumulation risks .

Commercial Availability and Specifications

  • This compound: Available from TCI Chemicals (CAS: 1802566-49-9) in >98% purity .
  • Bis(4-fluorobenzyl)amine Hydrochloride : Offered by multiple suppliers (e.g., CAS: 646051-52-7) with 97% purity and room-temperature storage .
  • Piperidine/Chlorobenzyl Derivatives : Specialized suppliers like Hairui Chem provide custom synthesis services .

Biological Activity

Bis(4-cyanobenzyl)amine hydrochloride (C16H14ClN3) is a compound that has recently garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews various studies focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound is characterized by the presence of two cyanobenzyl groups attached to a central amine, which contributes to its biological activity. The chemical structure can be represented as follows:

Bis 4 cyanobenzyl amine Hydrochloride=C16H14ClN3\text{Bis 4 cyanobenzyl amine Hydrochloride}=\text{C}_{16}\text{H}_{14}\text{ClN}_3

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

  • Cell Line Testing : Studies have shown that this compound demonstrates cytotoxicity in multiple cancer cell lines:
    • MCF-7 (breast cancer) : Exhibited an IC50 of approximately 6.58 µM, indicating potent activity against estrogen-dependent breast cancer cells .
    • A549 (lung cancer) : Similar levels of cytotoxicity were observed, suggesting a broad-spectrum anti-cancer effect .
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound resulted in increased Annexin-V and 7-AAD positive populations, indicating apoptosis induction .
    • Cell Cycle Arrest : The compound was found to cause S-phase arrest in MCF-7 cells, suggesting that it interferes with DNA synthesis and cell replication processes .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components. Several studies have explored variations in the cyanobenzyl moiety to optimize potency:

  • Modification Studies : Substituting different functional groups on the benzyl rings has been shown to significantly affect the compound's affinity for cancer cell targets . For instance, the introduction of hydrophobic substituents enhanced binding affinity and cytotoxicity.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key findings:

Compound NameIC50 (µM)Mechanism of ActionReference
Bis(4-cyanobenzyl)amine HCl6.58Apoptosis induction, S-phase arrest
Compound 21bi (similar structure)19Inhibitor of Akt
Compound 4e2Apoptosis induction

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent.
  • Combination Therapies : Preliminary findings suggest that this compound may enhance the efficacy of existing chemotherapy drugs when used in combination therapies.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-cyanobenzyl)amine Hydrochloride
Reactant of Route 2
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